molecular formula C13H14N2OS2 B5864073 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide

Cat. No. B5864073
M. Wt: 278.4 g/mol
InChI Key: PYFYONWWATZIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to involve the modulation of various biological pathways. Studies have shown that this compound inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which may improve cognitive function. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. Studies have shown that this compound has antioxidant properties, which may help to protect cells from oxidative damage. Additionally, this compound has been shown to exhibit anti-inflammatory effects, which may help to reduce inflammation in the body. Furthermore, this compound has been shown to have neuroprotective effects, which may help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide in lab experiments is its relatively simple synthesis process. Additionally, this compound exhibits a wide range of biochemical and physiological effects, making it a versatile tool for investigating various biological pathways. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results. Additionally, the potential toxicity of this compound has not been fully evaluated, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide. One area of interest is the development of this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine. Furthermore, there is a need for more studies to evaluate the potential toxicity of this compound and its effects on various biological pathways. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide involves the reaction between 2-thiophenecarboxylic acid and 2-aminothiophenol in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain the final compound. The overall synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been the subject of extensive scientific research due to its potential therapeutic properties. This compound has been investigated for its ability to modulate various biological pathways, including the inhibition of acetylcholinesterase and the activation of the Nrf2/ARE pathway. Additionally, studies have shown that this compound exhibits antioxidant, anti-inflammatory, and neuroprotective effects.

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c16-12(8-9-4-3-7-17-9)15-13-14-10-5-1-2-6-11(10)18-13/h3-4,7H,1-2,5-6,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFYONWWATZIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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